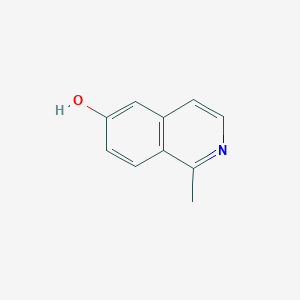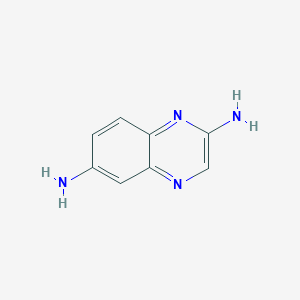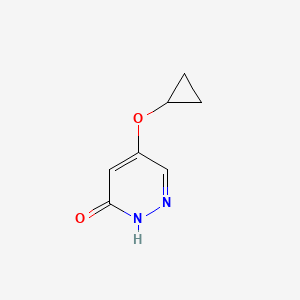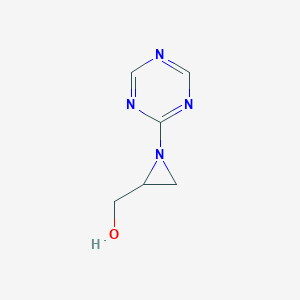
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is a chemical compound belonging to the triazine family. It has a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an aziridine ring, a three-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves several steps. One common method includes the reaction of 1,3,5-triazine with aziridine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of new compounds. This reaction is often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s aziridine ring is known to form covalent bonds with nucleophilic sites in biomolecules, resulting in the disruption of normal cellular functions. The triazine ring may also contribute to its biological activity by interacting with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol can be compared with other similar compounds, such as:
Altretamine: A triazine derivative used as an anticancer agent. It has a different substitution pattern on the triazine ring but shares similar biological activities.
Tretamine: Another triazine-based compound with alkylating properties. It is used in chemotherapy for its ability to inhibit DNA replication.
(5-[[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
[1-(1,3,5-triazin-2-yl)aziridin-2-yl]methanol |
InChI |
InChI=1S/C6H8N4O/c11-2-5-1-10(5)6-8-3-7-4-9-6/h3-5,11H,1-2H2 |
InChI-Schlüssel |
WHXFQLALDIVAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2=NC=NC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



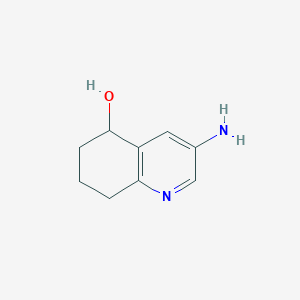
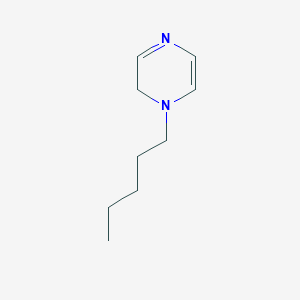

![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)



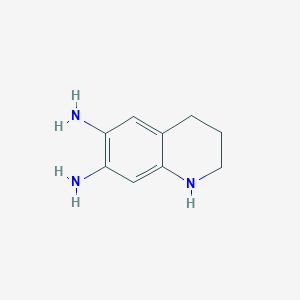
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
